Trabodenoson

Vue d'ensemble

Description

Trabodenoson est un composé expérimental prometteur principalement développé pour le traitement de l'hypertension oculaire et du glaucome à angle ouvert primaire. Il imite l'action de l'adénosine en se liant sélectivement au récepteur A1 de l'adénosine, ce qui entraîne une signalisation intracellulaire qui augmente l'expression, la sécrétion et l'activation des métalloprotéinases matricielles, y compris la métalloprotéinase matricielle-2. Cette action remodèle la matrice extracellulaire, restaure la sensibilité mécanique des cellules du réseau trabéculaire et augmente le débit de l'humeur aqueuse à travers le réseau trabéculaire, diminuant ainsi la pression intraoculaire .

Applications De Recherche Scientifique

Trabodenoson has several scientific research applications, including:

Chemistry: It serves as a model compound for studying adenosine receptor agonists and their interactions with receptors.

Biology: this compound is used to investigate the role of adenosine receptors in cellular signaling and extracellular matrix remodeling.

Medicine: The primary application of this compound is in the treatment of ocular hypertension and primary open-angle glaucoma. .

Mécanisme D'action

Target of Action

Trabodenoson primarily targets the adenosine A1 receptor (A1R) . The adenosine A1 receptor plays a crucial role in many physiological processes, including neurotransmission, cardiac function, and renal function .

Mode of Action

This compound is an adenosine mimetic that selectively binds to the adenosine A1 receptor . This binding results in intracellular signaling that increases the expression, secretion, and activation of several matrix metalloproteinases (MMPs), including MMP-2, by trabecular meshwork ™ cells .

Biochemical Pathways

The binding of this compound to the A1 receptor triggers a cascade of biochemical reactions. It alters the extracellular matrix (ECM) turnover by TM cells . Specifically, this compound treatment significantly increases MMP-2 activity and MMP-14 abundance, while decreasing fibronectin and collagen IV expression . These changes in the ECM can increase the conventional outflow facility .

Pharmacokinetics

It’s known that this compound has been used in trials studying the treatment of ocular hypertension (oht) and primary open-angle glaucoma (poag) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the lowering of intraocular pressure (IOP). This compound significantly lowers IOP by increasing the conventional outflow facility . This is achieved by altering the ECM turnover by TM cells, which accounts for its ability to lower IOP in both young and aged mice .

Action Environment

The environment can influence the action of this compound. For instance, in studies involving mice, the IOP-lowering effects of this compound were tested in both young and aged mice over a period of 7 days . The results showed that this compound significantly lowered IOP on every day tested, up to 7 days . This suggests that age and duration of treatment can influence the efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Trabodenoson plays a significant role in biochemical reactions by selectively binding to the adenosine A1 receptor. This interaction triggers intracellular signaling pathways that lead to the expression, secretion, and activation of matrix metalloproteinases, such as MMP-2 and MMP-14. These enzymes are involved in remodeling the extracellular matrix, which is crucial for maintaining the mechanosensitivity of trabecular meshwork cells and increasing outflow facility through the trabecular meshwork .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in trabecular meshwork cells. It increases the activity of matrix metalloproteinases, leading to enhanced extracellular matrix turnover. This results in improved outflow facility and reduced intraocular pressure. Additionally, this compound affects cell signaling pathways by activating adenosine A1 receptors, which can modulate gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to adenosine A1 receptors with high selectivity. This binding initiates a cascade of intracellular events, including the activation of matrix metalloproteinases and the modulation of extracellular matrix components such as collagen IV and fibronectin. These changes contribute to the increased outflow facility and reduced intraocular pressure observed with this compound treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Topical administration of this compound significantly lowers intraocular pressure over a period of up to 7 days. The outflow facility increases within 2 days of treatment and continues to improve with prolonged administration. The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher concentrations of this compound result in greater reductions in intraocular pressure. There is a threshold beyond which no additional benefits are observed, and higher doses may lead to adverse effects. In rodent models, this compound has demonstrated neuroprotective effects, preserving retinal ganglion cells and optic nerve axons .

Metabolic Pathways

This compound is involved in metabolic pathways that include the activation of matrix metalloproteinases and the modulation of extracellular matrix components. It interacts with enzymes such as MMP-2 and MMP-14, which play a role in extracellular matrix turnover and trabecular meshwork rejuvenation. These interactions are crucial for maintaining intraocular pressure homeostasis .

Transport and Distribution

This compound exhibits high lipid solubility, which allows for efficient ocular penetration and distribution to target tissues with topical administration. It is transported within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in the trabecular meshwork. This distribution is essential for its therapeutic effects in lowering intraocular pressure .

Subcellular Localization

This compound is localized primarily in the trabecular meshwork cells, where it exerts its effects on extracellular matrix turnover and outflow facility. The compound’s high selectivity for adenosine A1 receptors ensures targeted action within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its efficacy .

Méthodes De Préparation

La synthèse du Trabodenoson implique plusieurs étapes, y compris la préparation de l'échafaudage nucléosidique purinique et sa fonctionnalisation ultérieure pour obtenir la sélectivité souhaitée pour le récepteur de l'adénosine A1. La voie de synthèse implique généralement:

Formation de l'échafaudage nucléosidique purinique: Cette étape implique la condensation d'une base purinique avec un sucre ribose.

Fonctionnalisation: L'échafaudage est ensuite fonctionnalisé pour introduire des groupes spécifiques qui améliorent la sélectivité pour le récepteur A1 de l'adénosine.

Purification: Le produit final est purifié à l'aide de techniques chromatographiques pour assurer une pureté et un rendement élevés.

Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de ces étapes de synthèse pour atteindre la mise à l'échelle, la rentabilité et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Le Trabodenoson subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le this compound peut subir des réactions d'oxydation, en particulier au niveau de la base purinique, conduisant à la formation de dérivés oxydés.

Substitution: Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sur la base purinique ou le sucre ribose sont remplacés par d'autres groupes.

Hydrolyse: Le this compound peut subir une hydrolyse, en particulier dans des conditions acides ou basiques, conduisant à la rupture des liaisons glycosidiques.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des nucléophiles pour les réactions de substitution et des solutions acides ou basiques pour l'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la Recherche Scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment:

Chimie: Il sert de composé modèle pour étudier les agonistes des récepteurs de l'adénosine et leurs interactions avec les récepteurs.

Biologie: Le this compound est utilisé pour étudier le rôle des récepteurs de l'adénosine dans la signalisation cellulaire et le remodelage de la matrice extracellulaire.

Médecine: La principale application du this compound est le traitement de l'hypertension oculaire et du glaucome à angle ouvert primaire. .

5. Mécanisme d'Action

Le this compound exerce ses effets en se liant sélectivement au récepteur A1 de l'adénosine. Cette liaison déclenche des voies de signalisation intracellulaires qui conduisent à l'augmentation de l'expression, de la sécrétion et de l'activation des métalloprotéinases matricielles, y compris la métalloprotéinase matricielle-2. Ces enzymes remodelent la matrice extracellulaire des cellules du réseau trabéculaire, restaurant leur sensibilité mécanique et augmentant le débit de l'humeur aqueuse à travers le réseau trabéculaire. Cela entraîne une réduction de la pression intraoculaire, ce qui est bénéfique pour les patients atteints d'hypertension oculaire et de glaucome à angle ouvert primaire .

Comparaison Avec Des Composés Similaires

Le Trabodenoson est unique en raison de sa forte sélectivité pour le récepteur A1 de l'adénosine, ce qui le distingue des autres agonistes des récepteurs de l'adénosine. Les composés similaires comprennent:

Latanoprostène bunod: Un analogue de la prostaglandine donneur d'oxyde nitrique qui augmente le débit uvéoscléral.

Netasurdil: Un inhibiteur de la Rho kinase qui module le cytosquelette d'actine pour augmenter le débit de l'humeur aqueuse.

Le mécanisme d'action unique du this compound et sa forte sélectivité pour le récepteur A1 de l'adénosine en font un candidat prometteur pour le traitement de l'hypertension oculaire et du glaucome à angle ouvert primaire .

Propriétés

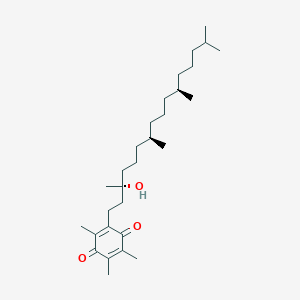

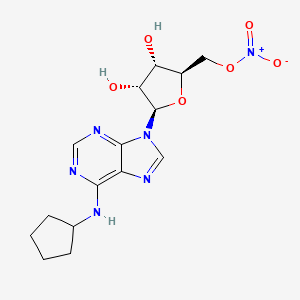

IUPAC Name |

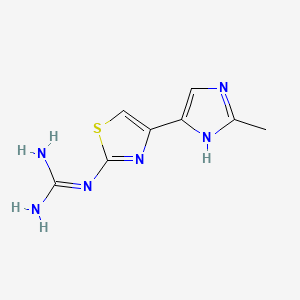

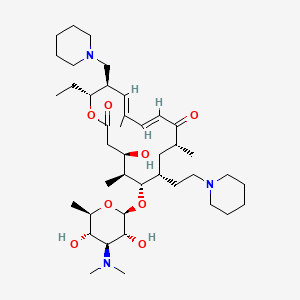

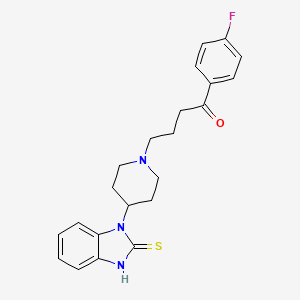

[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLVRTWKJDTWQQ-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236139 | |

| Record name | Trabodenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871108-05-3 | |

| Record name | Trabodenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871108053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trabodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trabodenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRABODENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T237110W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trabodenoson exert its effects on intraocular pressure (IOP)?

A1: this compound is a selective adenosine A1 receptor agonist. [] Upon binding to the A1 receptor in the trabecular meshwork (TM), this compound initiates a cascade of signaling events. This leads to increased expression and activity of matrix metalloproteinase-2 (MMP-2) in TM cells. [] MMP-2 plays a crucial role in extracellular matrix (ECM) turnover within the TM. By increasing MMP-2 activity, this compound alters the ECM composition, promoting greater aqueous humor outflow through the conventional outflow pathway and consequently reducing IOP. []

Q2: Beyond IOP lowering, what other potential benefits of this compound have been observed in preclinical models?

A2: In a mouse model of dry eye disease, topical this compound demonstrated efficacy in improving clinical and histopathological signs. [] It increased tear production, reduced corneal fluorescein staining, reduced immune cell infiltration in the lacrimal gland, and increased the number of mucin-producing conjunctival goblet cells. [] These findings suggest potential anti-inflammatory effects of this compound through adenosine signaling modulation.

Q3: Does this compound show any neuroprotective properties?

A3: Preclinical studies in rodent models of anterior ischemic optic neuropathy (NAION) have shown promising neuroprotective effects of topical this compound. [, ] Treatment with this compound preserved retinal ganglion cells (RGCs), a population of neurons particularly vulnerable to ischemic damage in NAION. [] This neuroprotective effect was observed alongside increased expression of astrocyte-related neuroprotective responses in the optic nerve head. []

Q4: What is the pharmacokinetic profile of this compound after topical ocular administration?

A4: Studies in healthy volunteers have demonstrated that this compound is rapidly absorbed after topical ocular administration, reaching peak concentration (Tmax) in a timeframe of approximately 0.08 to 0.27 hours. [] Elimination is also rapid, with a half-life (t½) ranging from 0.48 to 2.0 hours. [] Systemic exposure appears dose-dependent but plateaus at higher doses (≥2,400 μg per eye), suggesting a potential saturation in absorption. []

Q5: Has this compound been evaluated in clinical trials for glaucoma?

A5: Yes, this compound has undergone Phase 2 clinical trials in patients with ocular hypertension or primary open-angle glaucoma (POAG). [] These trials demonstrated that twice-daily topical this compound, at doses ranging from 50 to 500 mcg, was well-tolerated and produced dose-dependent IOP reductions. [] Notably, the 500 mcg dose showed statistically significant and clinically relevant IOP lowering compared to placebo after 28 days of treatment. []

Q6: What is the current status of this compound development for glaucoma?

A6: While early clinical trials showed promise, it appears that this compound's development for glaucoma as a monotherapy might have encountered setbacks. [] The research suggests that the Phase 3 pivotal clinical trials may not have been designed with the optimal dose and regimen, potentially leading to misinterpretation of the complex IOP results from earlier studies. []

Q7: What are the potential future directions for this compound research and development?

A7: Despite the challenges encountered in Phase 3 trials, this compound still holds potential for glaucoma management. Future research could focus on:

- Optimizing Dosing and Regimen: Revisiting the dosing and regimen based on a deeper understanding of its pharmacokinetic and pharmacodynamic properties may be crucial. []

- Exploring Combination Therapies: Combining this compound with other IOP-lowering agents, particularly those with different mechanisms of action, could provide additive or synergistic effects. []

- Investigating Neuroprotective Potential: Further research on this compound's neuroprotective effects in relevant animal models is warranted. [, ] This could pave the way for exploring its potential as a therapeutic agent for optic neuropathies like glaucoma.

- Developing Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies, such as nanoparticles or sustained-release formulations, could enhance this compound's efficacy, duration of action, and potentially reduce dosing frequency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.